molecular formula C7H15ClFNO2S B6216580 (azepan-4-yl)methanesulfonyl fluoride hydrochloride CAS No. 2415019-21-3

(azepan-4-yl)methanesulfonyl fluoride hydrochloride

Cat. No. B6216580
CAS RN: 2415019-21-3
M. Wt: 231.7
InChI Key:
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Description

(Azepan-4-yl)methanesulfonyl fluoride hydrochloride (AMS) is an organofluorine compound with a wide range of applications in scientific research. It is a powerful reagent for the synthesis of organic compounds and has been used for various biochemical and physiological studies.

Scientific Research Applications

(azepan-4-yl)methanesulfonyl fluoride hydrochloride is a versatile reagent used in various scientific research applications. It has been used to synthesize various organic compounds, such as amines, alcohols, and carboxylic acids. It has also been used in the synthesis of peptides and proteins, and in the modification of nucleic acids. In addition, (azepan-4-yl)methanesulfonyl fluoride hydrochloride has been used in the synthesis of fluorescent dyes and in the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of (azepan-4-yl)methanesulfonyl fluoride hydrochloride is not fully understood, but it is believed to involve the activation of a protonated nitrogen atom in the substrate molecule. This causes a nucleophilic attack on the carbon atom of the substrate, resulting in the formation of an intermediate compound. This intermediate compound then undergoes a series of rearrangements to form the desired product.
Biochemical and Physiological Effects
(azepan-4-yl)methanesulfonyl fluoride hydrochloride is not known to have any direct biochemical or physiological effects. However, it has been used in biochemical and physiological studies to study the effects of various compounds on the body. For example, it has been used to study the effects of various drugs on the brain and the cardiovascular system.

Advantages and Limitations for Lab Experiments

(azepan-4-yl)methanesulfonyl fluoride hydrochloride has several advantages for lab experiments. It is a safe and stable reagent and is easy to handle. It is also inexpensive and readily available. However, it is not very soluble in water and has a limited shelf life.

Future Directions

There are several potential future directions for the use of (azepan-4-yl)methanesulfonyl fluoride hydrochloride in scientific research. It could be used in the synthesis of more complex organic compounds, such as polymers and drugs. It could also be used to study the effects of various compounds on the immune system, as well as the effects of various drugs on the brain and the cardiovascular system. Additionally, (azepan-4-yl)methanesulfonyl fluoride hydrochloride could be used to study the effects of various compounds on gene expression and epigenetics. Finally, (azepan-4-yl)methanesulfonyl fluoride hydrochloride could be used in the development of new diagnostic tools and treatments for various diseases.

Synthesis Methods

The synthesis of (azepan-4-yl)methanesulfonyl fluoride hydrochloride is typically done by the reaction of azepan-4-ylmethanesulfonyl fluoride ((azepan-4-yl)methanesulfonyl fluoride hydrochloride-F) and hydrochloric acid (HCl). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The reaction is usually complete in a few minutes and yields (azepan-4-yl)methanesulfonyl fluoride hydrochloride as a white solid. The reaction can also be carried out in an organic solvent, such as ethyl acetate, but this requires a longer reaction time and higher temperatures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '(azepan-4-yl)methanesulfonyl fluoride hydrochloride' involves the reaction of azepane with methanesulfonyl chloride followed by treatment with hydrogen fluoride and hydrochloric acid.", "Starting Materials": [ "Azepane", "Methanesulfonyl chloride", "Hydrogen fluoride", "Hydrochloric acid" ], "Reaction": [ "Azepane is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form (azepan-4-yl)methanesulfonyl chloride.", "The resulting (azepan-4-yl)methanesulfonyl chloride is then treated with hydrogen fluoride to remove the sulfonyl protecting group and form (azepan-4-yl)methanesulfonyl fluoride.", "Finally, (azepan-4-yl)methanesulfonyl fluoride is reacted with hydrochloric acid to form the hydrochloride salt of '(azepan-4-yl)methanesulfonyl fluoride hydrochloride'." ] }

CAS RN

2415019-21-3

Molecular Formula

C7H15ClFNO2S

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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